1-(3-Fluoro-2-(1-(naphthalen-2-yl)ethyl)phenyl)ethanone
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Overview
Description
1-(3-Fluoro-2-(1-(naphthalen-2-yl)ethyl)phenyl)ethanone is a chemical compound characterized by the presence of a fluoro-substituted phenyl ring and a naphthyl group
Preparation Methods
The synthesis of 1-(3-Fluoro-2-(1-(naphthalen-2-yl)ethyl)phenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and 2-naphthylacetic acid.
Reaction Conditions: The key steps involve Friedel-Crafts acylation and subsequent reduction reactions. The Friedel-Crafts acylation is carried out using an acid chloride derivative of 3-fluorobenzaldehyde in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-Fluoro-2-(1-(naphthalen-2-yl)ethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, facilitated by the electron-withdrawing fluoro group. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds.
Scientific Research Applications
1-(3-Fluoro-2-(1-(naphthalen-2-yl)ethyl)phenyl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-2-(1-(naphthalen-2-yl)ethyl)phenyl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity and function.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as gene expression, metabolism, and cell proliferation.
Comparison with Similar Compounds
1-(3-Fluoro-2-(1-(naphthalen-2-yl)ethyl)phenyl)ethanone can be compared with other similar compounds:
Similar Compounds: Examples include 1-(3-Fluoro-2-(1-(naphthalen-2-yl)ethyl)phenyl)methanol and 1-(3-Fluoro-2-(1-(naphthalen-2-yl)ethyl)phenyl)acetic acid.
Uniqueness: The presence of the fluoro group and the naphthyl moiety imparts unique chemical and physical properties, making it distinct from other related compounds
Properties
CAS No. |
2023-68-9 |
---|---|
Molecular Formula |
C20H17FO |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
1-[3-fluoro-2-(1-naphthalen-2-ylethyl)phenyl]ethanone |
InChI |
InChI=1S/C20H17FO/c1-13(20-18(14(2)22)8-5-9-19(20)21)16-11-10-15-6-3-4-7-17(15)12-16/h3-13H,1-2H3 |
InChI Key |
SBXBTXRSJBKCCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)C3=C(C=CC=C3F)C(=O)C |
Origin of Product |
United States |
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